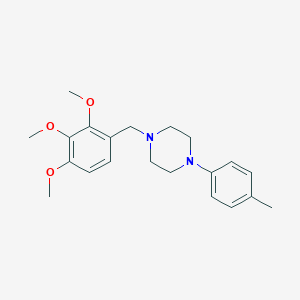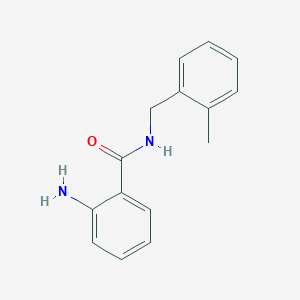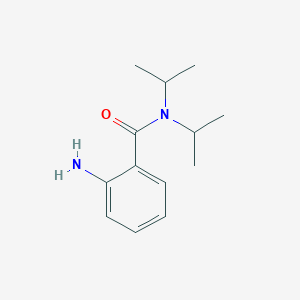![molecular formula C24H18N2O3S B281926 N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide, also known as MBPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide are diverse and depend on the specific application. For example, in cancer cells, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In HIV-infected cells, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been reported to inhibit viral replication by interfering with the viral entry process. In addition, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been shown to reduce inflammation and oxidative stress in various animal models.
实验室实验的优点和局限性
One advantage of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one limitation is the lack of comprehensive studies on its toxicity and pharmacokinetics. Further research is needed to determine the optimal dosage and administration route for N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide.
未来方向
There are several future directions for research on N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide. One area of interest is the development of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide-based drugs for the treatment of cancer and viral infections. Another area of interest is the elucidation of the molecular mechanism of action of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide, which could lead to the identification of new drug targets. In addition, further studies are needed to determine the safety and efficacy of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide in animal models and clinical trials.
Conclusion:
In conclusion, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide is a promising compound with diverse biological activities. Its potential therapeutic applications in cancer and viral infections make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in animal models and clinical trials.
合成方法
The synthesis of N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide involves the reaction of 4-methoxybenzoyl chloride and 4-phenyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product. This method has been reported in the literature and has been optimized for high yield and purity.
科学研究应用
N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. In particular, N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
属性
分子式 |
C24H18N2O3S |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H18N2O3S/c1-29-19-14-12-17(13-15-19)21(27)22-20(16-8-4-2-5-9-16)25-24(30-22)26-23(28)18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,28) |
InChI 键 |
HXUJIGVGVYJAGZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(3-Chlorophenyl)-1-piperazinyl]aniline](/img/structure/B281844.png)
![4-Oxo-2-phenyl-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoate](/img/structure/B281847.png)


![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)


![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)